molecular formula C8H4Cl2N4O2 B14271510 3,5-Dichloro-1-(4-nitrophenyl)-1H-1,2,4-triazole CAS No. 139459-69-1

3,5-Dichloro-1-(4-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B14271510
CAS No.: 139459-69-1
M. Wt: 259.05 g/mol
InChI Key: SKNSHIRCJXXSEI-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with dichloro and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with dichloroacetic acid in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-(4-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

3,5-Dichloro-1-(4-nitrophenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
  • 3,5-Dichloro-1-[(4-nitrophenyl)sulfonyl]-2(1H)-pyridinone

Uniqueness

3,5-Dichloro-1-(4-nitrophenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both dichloro and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

139459-69-1

Molecular Formula

C8H4Cl2N4O2

Molecular Weight

259.05 g/mol

IUPAC Name

3,5-dichloro-1-(4-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C8H4Cl2N4O2/c9-7-11-8(10)13(12-7)5-1-3-6(4-2-5)14(15)16/h1-4H

InChI Key

SKNSHIRCJXXSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NC(=N2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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